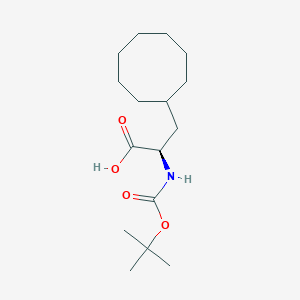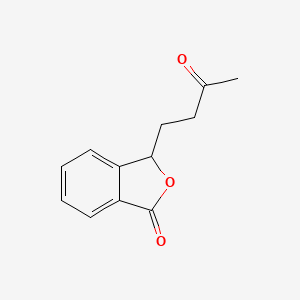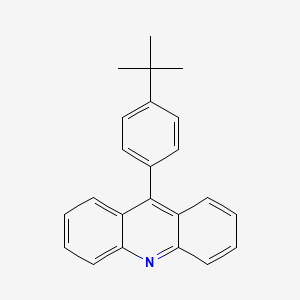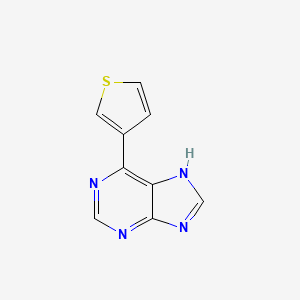![molecular formula C18H14N4S B12936521 6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine CAS No. 62141-45-1](/img/structure/B12936521.png)
6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenyl-6-(p-tolylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound features a phenyl group and a p-tolylthio group attached to the purine ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-6-(p-tolylthio)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides and appropriate catalysts.
Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached through a nucleophilic substitution reaction using p-tolylthiol and a suitable leaving group on the purine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the p-tolylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitrogens in the purine ring or the phenyl group, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, and appropriate catalysts.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced purine derivatives.
Substitution Products: Functionalized purine derivatives with various substituents.
科学的研究の応用
9-Phenyl-6-(p-tolylthio)-9H-purine may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly targeting purine-related pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 9-Phenyl-6-(p-tolylthio)-9H-purine would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways. The phenyl and p-tolylthio groups might enhance binding affinity or selectivity for certain targets.
類似化合物との比較
Similar Compounds
9-Phenyl-9H-purine: Lacks the p-tolylthio group, potentially altering its chemical and biological properties.
6-(p-Tolylthio)-9H-purine: Lacks the phenyl group, which might affect its reactivity and interactions.
9-Benzyl-6-(p-tolylthio)-9H-purine: Similar structure but with a benzyl group instead of a phenyl group, which could influence its properties.
Uniqueness
9-Phenyl-6-(p-tolylthio)-9H-purine is unique due to the presence of both the phenyl and p-tolylthio groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
特性
CAS番号 |
62141-45-1 |
|---|---|
分子式 |
C18H14N4S |
分子量 |
318.4 g/mol |
IUPAC名 |
6-(4-methylphenyl)sulfanyl-9-phenylpurine |
InChI |
InChI=1S/C18H14N4S/c1-13-7-9-15(10-8-13)23-18-16-17(19-11-20-18)22(12-21-16)14-5-3-2-4-6-14/h2-12H,1H3 |
InChIキー |
DHZOHTXVASBWGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=NC=NC3=C2N=CN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


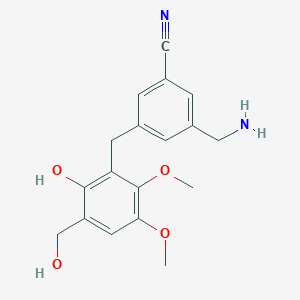
![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)

![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
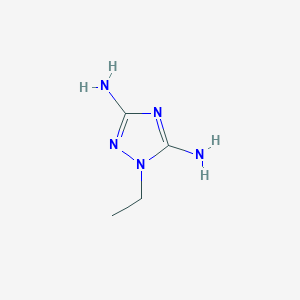
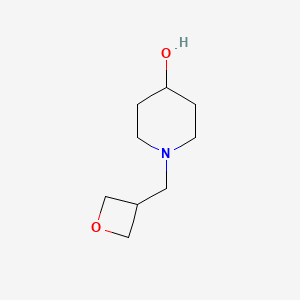
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
